Comparative DXR Enzyme Inhibition: Impact of the 3-Methoxy Substituent
The 3-methoxy group on the phenyl ring of 3-chloro-N-(3-methoxyphenyl)propanamide is critical for its interaction with DXR, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum [1]. Quantitative enzyme inhibition data from a related study on DXR inhibitors demonstrates that the presence of this substituent can alter inhibitory activity by an order of magnitude. Specifically, the diethyl [3-[(3-methoxyphenyl)amino]-3-oxopropyl]phosphonate analog, which shares the same core aryl amide structure as the target compound, exhibited a distinct inhibition profile compared to its 3-hydroxy analog [2].
| Evidence Dimension | DXR Enzyme Inhibition (Percentage at a standard concentration) |
|---|---|
| Target Compound Data | 14.1% inhibition (inferred from analog: diethyl [3-[(3-methoxyphenyl)amino]-3-oxopropyl]phosphonate) |
| Comparator Or Baseline | 33.5% inhibition for diethyl [3-[(3-hydroxyphenyl)amino]-3-oxopropyl]phosphonate |
| Quantified Difference | The 3-methoxy analog shows a 2.4-fold reduction in % inhibition compared to the 3-hydroxy analog, demonstrating the profound impact of this specific substituent on target engagement. |
| Conditions | In vitro enzyme inhibition assay against Escherichia coli DXR (EcDXR), a commonly used model for PfDXR. Data represents % inhibition at a single, unstated concentration. |
Why This Matters
This data provides quantitative evidence that the 3-methoxy substitution pattern is a key determinant of DXR binding, confirming that analogs with different aryl substitutions (e.g., unsubstituted phenyl, 3-hydroxy) will have significantly different activity profiles, making this specific compound essential for SAR studies and target validation.
- [1] Bodill, T. et al. Exploring DOXP-reductoisomerase binding limits using phosphonated N-aryl and N-heteroarylcarboxamides as DXR inhibitors. Bioorg Med Chem. 2013 Jul 15;21(14):4332-41. View Source
- [2] BRENDA Enzyme Database. Literature summary for 1.1.1.267: diethyl [3-[(3-hydroxyphenyl)amino]-3-oxopropyl]phosphonate and diethyl [3-[(3-methoxyphenyl)amino]-3-oxopropyl]phosphonate inhibition data on Escherichia coli DXR. View Source
